4-(Aminomethyl)-6-fluoropyridin-3-amine is a chemical compound with significant relevance in medicinal chemistry and organic synthesis. It is characterized by its unique structure, which includes a pyridine ring substituted with both an amino and a fluoromethyl group. This compound is of particular interest due to its potential applications in pharmaceuticals, particularly in the development of drugs targeting neurological disorders.
The compound can be derived from various synthetic routes involving the fluorination of pyridine derivatives followed by amination processes. It is often utilized in research settings for its biochemical properties and potential therapeutic effects.
4-(Aminomethyl)-6-fluoropyridin-3-amine belongs to the class of aminopyridines, which are known for their diverse biological activities. It can be classified as an aromatic amine due to the presence of an amino group attached to an aromatic ring.
The synthesis of 4-(Aminomethyl)-6-fluoropyridin-3-amine typically involves several key steps:
One common method involves the reaction of 6-fluoropyridine with formaldehyde in the presence of ammonia at elevated temperatures. The reaction conditions are optimized to yield high purity and yield of the desired amine product. For instance, using a controlled temperature and pressure in industrial reactors can significantly enhance the efficiency of the synthesis process .
The molecular formula for 4-(Aminomethyl)-6-fluoropyridin-3-amine is C₇H₈FN₂. Its structure consists of a pyridine ring with a fluorine atom at the 6-position and an aminomethyl group at the 4-position.
4-(Aminomethyl)-6-fluoropyridin-3-amine undergoes various chemical reactions, including:
Reactions are typically performed under controlled conditions to optimize yield and minimize by-products. Common reagents include oxidizing agents like potassium permanganate for oxidation and lithium aluminum hydride for reduction.
The mechanism of action for 4-(Aminomethyl)-6-fluoropyridin-3-amine involves its interaction with specific biological targets, such as enzymes or receptors in neurological pathways. This interaction can modulate cellular processes, potentially leading to therapeutic effects in conditions like multiple sclerosis or other neurodegenerative diseases .
Relevant analyses indicate that the compound exhibits significant fluorescence properties, making it suitable for use in biochemical assays and imaging techniques .
4-(Aminomethyl)-6-fluoropyridin-3-amine has various scientific applications:
The synthesis of 4-(aminomethyl)-6-fluoropyridin-3-amine leverages strategic functionalization of pyridine cores. A prominent route involves the Mitsunobu reaction between ethyl lactate derivatives and 2,4-dichlorophenol, yielding chiral intermediates that undergo saponification and peptide coupling with piperonylamine. This method achieves enantiomeric purity critical for bioactivity, with the (R)-enantiomer exhibiting superior T3SS inhibition (IC₅₀ = 11 ± 2 µM) compared to the (S)-isomer (>100 µM) . Alternative approaches include direct fluorination-amination sequences, where 6-fluoropyridine reacts with formaldehyde and ammonia under controlled conditions to install the aminomethyl group. Industrial-scale production optimizes yield (>80%) via crystallization after reaction completion [1].
Table 1: Comparative Synthetic Routes
Method | Key Reagents/Steps | Yield | Advantages |
---|---|---|---|
Mitsunobu Reaction | Ethyl lactate, DIAD, PPh₃, saponification | 65-70% | Chiral control, high enantiopurity |
Reductive Amination | NH₃, formaldehyde, NaBH₄ | 75-80% | Scalable, fewer steps |
Halogen Exchange | KF, dimethylformamide, 180°C | 60% | Suitable for late-stage fluorination |
Halogenated precursors like 5-bromo-6-fluoropyridin-3-amine (CAS 209328-99-4) serve as pivotal intermediates. Aromatic nucleophilic substitution (SNAr) exploits the C-6 fluorine’s lability due to the pyridine ring’s electron-deficient nature. Reacting 3,5-dibromo-2-fluoropyridine with ammonia in tetrahydrofuran at 0°C yields the 3-amino derivative regioselectively [9]. For C-4 aminomethylation, halogen-metal exchange proves effective: treatment of 4-chloro-6-fluoropyridin-3-amine with n-butyllithium generates a lithiated species that reacts with electrophiles like DMF, followed by reductive amination of the aldehyde intermediate. This method avoids polymerization side reactions common in direct aminations [3] [4].
Palladium catalysis enables precise C–C and C–N bond formation on the pyridine scaffold. Suzuki-Miyaura coupling installs aryl/heteroaryl groups at C-5 using 5-bromo-6-fluoropyridin-3-amine and arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, 80°C), yielding biaryl derivatives for SAR exploration [7]. For C–N linkages, Buchwald-Hartwig amination couples bromofluoropyridines with morpholine or piperazine derivatives. Optimized conditions (Pd₂(dba)₃, XPhos, Cs₂CO₃, 100°C) achieve >85% conversion, though excess amine minimizes protodehalogenation byproducts. Crucially, the C-6 fluorine remains intact under these conditions, preserving its role in hydrogen bonding [7] [10].
Installing the aminomethyl group necessitates reductive amination of aldehyde intermediates. 6-Fluoropyridine-3-carbaldehyde reacts with ammonia and NaBH₃CN in methanol at pH 7, delivering the primary amine in 70% yield after purification [1]. Protecting groups prevent over-alkylation: Boc-protection (di-tert-butyl dicarbonate) of the C-3 amine allows selective C-4 formylation, after which deprotection (TFA/DCM) and reductive amination complete the synthesis [3]. For acid-sensitive intermediates, Cbz protection (benzyl chloroformate) proves advantageous, as hydrogenolysis (Pd/C, H₂) occurs without defluorination [4].
Systematic SAR reveals stringent steric and electronic requirements:
Table 2: Impact of Substituents on Biological Activity
R Group | Position | T3SS IC₅₀ (µM) | M.tb MIC₉₀ (µg/mL) | Key Observation |
---|---|---|---|---|
-H | C-6 | >100 | 1.45 | Baseline low activity |
-F | C-6 | 11 ± 2 | 0.12 | Optimal H-bonding |
-(R)-CH₃CH₂NH₂ | C-4 | 3.9 ± 1.3 | N/A | Steric compatibility |
-CONH₂ | C-3 | >100 | >20 | Loss of H-bond donation capacity |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1